(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Overview
Description
(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine, also known as 5-MeO-DPT, is a psychoactive compound that belongs to the class of tryptamines. It is a derivative of the more well-known compound DMT (N,N-Dimethyltryptamine) and shares some similarities in terms of its effects on the human body. However, 5-MeO-DPT has a unique chemical structure that gives it distinct properties and makes it an interesting subject for scientific research. In
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized through various methods, showcasing its potential for biological activity. For example, a straightforward synthesis from 2-naphthoic acid resulted in the biologically active title compound as hydrogen chloride salt, emphasizing alternative pathways for creating dopaminergic compounds (Öztaşkın, Göksu, & SeÇen, 2011). Additionally, the structural studies on organoboron compounds incorporating similar tetrahydronaphthalene derivatives highlight the versatility of these compounds in complex chemical syntheses and the exploration of their physical properties and crystal structures (Kliegel, Tajerbashi, Rettig, & Trotter, 1989).
Dopaminergic Activity
The compound's dopaminergic activity has been investigated, with studies showing its potent effects compared to known agonists. Research indicates that the structural requirements for central dopamine receptor agonists involve specific chirality and substitution patterns, suggesting that the compound's enantiomers play a critical role in its dopaminergic activity (Mcdermed, Mckenzie, & Freeman, 1976). This work paves the way for the development of new therapeutic agents targeting dopamine receptors.
Receptor Affinity and Selectivity
Modifications to the tetrahydronaphthalene structure have been explored to influence lipophilicity and receptor activity, aiming for potential therapeutic and diagnostic applications. Analogues with added polar functionality and reduced lipophilicity were designed, showing significant affinity and selectivity towards σ receptors, indicating the compound's potential as a template for developing positron emission tomography (PET) radiotracers (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011). Such research underscores the compound's versatility in creating new molecular entities for imaging and therapeutic interventions.
properties
IUPAC Name |
(2S)-5-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-9-10-16-14(13-15)7-6-8-17(16)19-3/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGWTXXZVBZBPH-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCC2=C(C1)C=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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